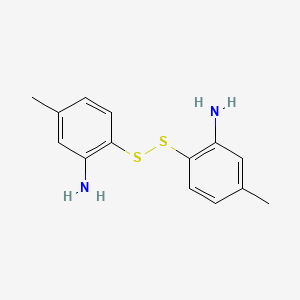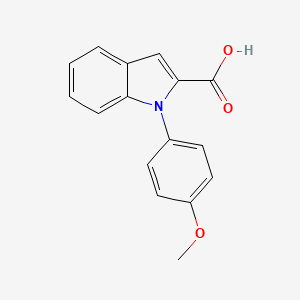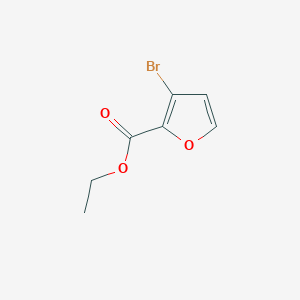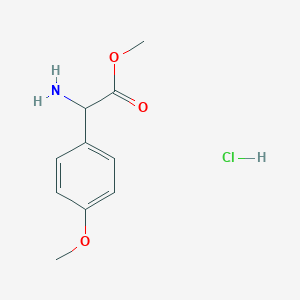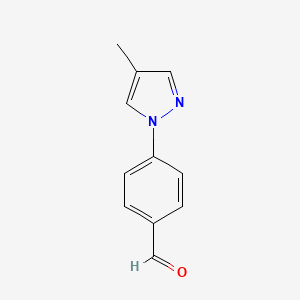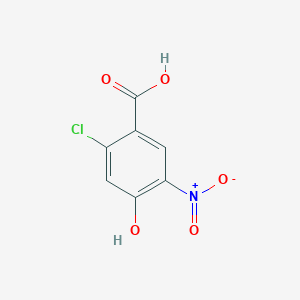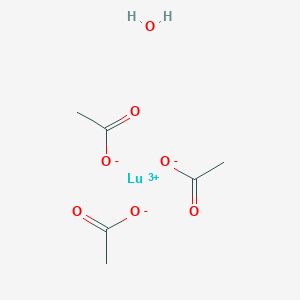
Lutetium(3+);triacetate;hydrate
描述
Lutetium(3+);triacetate;hydrate, also known as lutetium(III) acetate hydrate, is a chemical compound with the formula (CH₃CO₂)₃Lu·xH₂O. It is the acetate salt of lutetium, a rare earth element. This compound is typically found in the form of colorless crystals and is known for its solubility in water. Lutetium is the heaviest and one of the least abundant of the lanthanides, making its compounds particularly interesting for various scientific applications .
准备方法
Lutetium(3+);triacetate;hydrate can be synthesized through several methods:
Neutralization Reaction: This involves reacting a lutetium salt, such as lutetium oxide (Lu₂O₃) or lutetium hydroxide (Lu(OH)₃), with acetic acid (CH₃COOH). The reactions are as follows
Reaction with Gaseous Acetic Acid: Lutetium oxide can also react with gaseous acetic acid to form lutetium(III) acetate.
化学反应分析
Lutetium(3+);triacetate;hydrate undergoes various chemical reactions, including:
Reaction with Ammonium Fluoride: This reaction produces lutetium fluoride (LuF₃) and ammonium acetate (CH₃COONH₄)
Reaction with Phosphoric Acid: This reaction yields lutetium phosphate (LuPO₄) and acetic acid
科学研究应用
Lutetium(3+);triacetate;hydrate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Lutetium compounds are explored for their potential in medical imaging and cancer treatment, particularly in photodynamic therapy (PDT) combined with upconverting nanoparticles (UCNPs) for tumor ablation.
作用机制
The mechanism by which lutetium(3+);triacetate;hydrate exerts its effects depends on its application. In photodynamic therapy, for example, the compound is used in conjunction with UCNPs that absorb near-infrared (NIR) light and emit shorter wavelength light suitable for PDT. This process involves the generation of reactive oxygen species that can ablate tumor cells .
相似化合物的比较
Lutetium(3+);triacetate;hydrate can be compared with other lanthanide acetates, such as:
- Ytterbium(III) acetate
- Thulium(III) acetate
- Erbium(III) acetate
- Gadolinium(III) acetate
- Europium(III) acetate
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the unique characteristics of each lanthanide element. This compound is unique due to lutetium’s position as the heaviest lanthanide, which can influence its chemical behavior and suitability for certain applications .
属性
IUPAC Name |
lutetium(3+);triacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Lu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTOUBHBKDQYAB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11LuO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648475 | |
| Record name | Lutetium acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304675-59-0 | |
| Record name | Lutetium acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


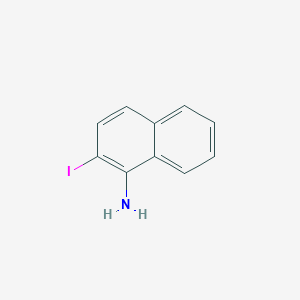
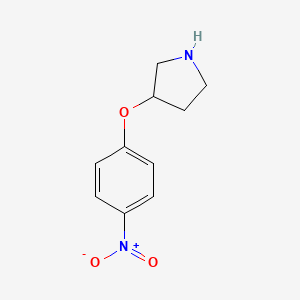
![4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B1613121.png)



